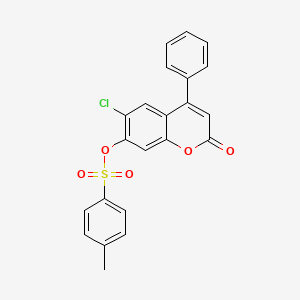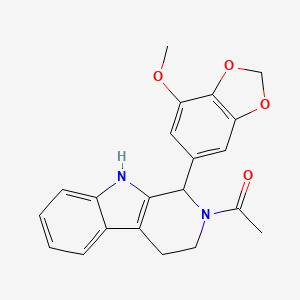![molecular formula C17H18ClNO6 B5171883 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5171883.png)
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of β2-adrenergic receptor activation and inhibition.
Mecanismo De Acción
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is a selective β2-adrenergic receptor antagonist, meaning it binds to and blocks the activity of β2-adrenergic receptors. β2-adrenergic receptors are found in many tissues throughout the body, including the lungs, heart, and blood vessels. When these receptors are activated, they cause relaxation of smooth muscle and increased heart rate and contractility.
Biochemical and Physiological Effects:
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which can be beneficial in the treatment of asthma. It has also been shown to decrease heart rate and contractility, which can be beneficial in the treatment of hypertension and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is a highly selective β2-adrenergic receptor antagonist, meaning it specifically targets β2-adrenergic receptors and does not affect other receptors. This makes it a useful tool for studying the effects of β2-adrenergic receptor activation and inhibition in various physiological processes. However, one limitation of 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is that it has a relatively short half-life, meaning its effects may not be long-lasting.
Direcciones Futuras
There are a number of future directions for research involving 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551. One area of interest is investigating the role of β2-adrenergic receptors in the development of asthma and other respiratory diseases. Another area of interest is investigating the use of 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 in the treatment of hypertension and cardiovascular disease. Additionally, there is interest in developing new β2-adrenergic receptor antagonists with longer half-lives and improved selectivity.
Métodos De Síntesis
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 can be synthesized through a multi-step process starting with the reaction of 2,6-dimethoxyphenol with 2-chloro-4-nitrophenylacetonitrile to form 2-chloro-4-nitrophenoxyphenylacetonitrile. This compound is then reacted with 3-chloropropylamine to form the final product, 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551.
Aplicaciones Científicas De Investigación
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is widely used in scientific research to study the effects of β2-adrenergic receptor activation and inhibition. It is commonly used to investigate the role of β2-adrenergic receptors in various physiological processes, including asthma, hypertension, and cardiovascular disease.
Propiedades
IUPAC Name |
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6/c1-22-15-5-3-6-16(23-2)17(15)25-10-4-9-24-14-8-7-12(19(20)21)11-13(14)18/h3,5-8,11H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDZVEUORRNDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)


![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)
![9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5171859.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propylcarbamate](/img/structure/B5171860.png)
![N-(2-fluorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5171867.png)
![methyl 4-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5171874.png)
![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5171879.png)
![(4-{2,2-bis[1-(4-methylphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5171887.png)
![2-chloro-5-(5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5171895.png)